Tedanolide

Description

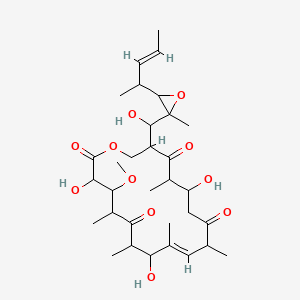

Structure

2D Structure

Properties

Molecular Formula |

C32H50O11 |

|---|---|

Molecular Weight |

610.7 g/mol |

IUPAC Name |

(9E)-3,8,14-trihydroxy-17-[hydroxy-[2-methyl-3-[(E)-pent-3-en-2-yl]oxiran-2-yl]methyl]-4-methoxy-5,7,9,11,15-pentamethyl-1-oxacyclooctadec-9-ene-2,6,12,16-tetrone |

InChI |

InChI=1S/C32H50O11/c1-10-11-15(2)30-32(8,43-30)29(39)21-14-42-31(40)27(38)28(41-9)20(7)25(36)19(6)24(35)17(4)12-16(3)22(33)13-23(34)18(5)26(21)37/h10-12,15-16,18-21,23-24,27-30,34-35,38-39H,13-14H2,1-9H3/b11-10+,17-12+ |

InChI Key |

ILTUTLWVTBBXNS-SXSSDGSKSA-N |

SMILES |

CC=CC(C)C1C(O1)(C)C(C2COC(=O)C(C(C(C(=O)C(C(C(=CC(C(=O)CC(C(C2=O)C)O)C)C)O)C)C)OC)O)O |

Isomeric SMILES |

C/C=C/C(C)C1C(O1)(C)C(C2COC(=O)C(C(C(C(=O)C(C(/C(=C/C(C(=O)CC(C(C2=O)C)O)C)/C)O)C)C)OC)O)O |

Canonical SMILES |

CC=CC(C)C1C(O1)(C)C(C2COC(=O)C(C(C(C(=O)C(C(C(=CC(C(=O)CC(C(C2=O)C)O)C)C)O)C)C)OC)O)O |

Synonyms |

tedanolide |

Origin of Product |

United States |

Biosynthetic Investigations of Tedanolide

Polyketide Biosynthesis as a Framework for Tedanolide Production

This compound is recognized as a polyketide, a class of natural products assembled from small carboxylic acid starter and extender units through the action of polyketide synthases (PKSs) academie-sciences.frresearchgate.netrsc.orgresearchgate.net. The structural features of this compound, such as its repeating methyl and hydroxyl groups, are characteristic of polyketide assembly.

Role of Polyketide Synthases (PKS) in Macrolide Assembly

Polyketide synthases are large, multi-domain enzyme complexes responsible for the stepwise condensation of acyl-CoA units, building the carbon backbone of polyketides mdpi.comnih.gov. Type I PKSs, common in the biosynthesis of complex macrolides like this compound, are modular, with each module typically containing a set of catalytic domains that perform specific steps in chain elongation and modification mdpi.comnih.gov. These domains include acyltransferase (AT), acyl carrier protein (ACP), and ketoacyl-ACP synthase (KS), among others mdpi.com. The sequential action of these modules dictates the length, branching pattern, and the position and nature of functional groups along the growing polyketide chain mdpi.com. The assembly line nature of modular PKSs allows for precise control over the stereochemistry and structure of the final polyketide product mdpi.comnd.eduresearchgate.net.

Hypotheses Regarding the Formation of the Primary Lactone Linkage

A notable structural feature of this compound is its 18-membered macrolactone ring, which is formed through a lactone linkage involving a primary hydroxyl group nih.govresearchgate.net. This is considered unusual in the context of typical PKS-mediated macrolactonization, which commonly involves secondary alcohols generated by ketoreductase (KR) domains nih.govresearchgate.net. This unique feature has led to hypotheses suggesting alternative mechanisms for the formation of this primary lactone linkage.

Proposed Post-PKS Modification Mechanisms

Given that typical PKS activity results in secondary alcohols, it is hypothesized that the primary hydroxyl group involved in the this compound lactone ring formation arises from post-PKS modifications rsc.org. These modifications could involve the action of tailoring enzymes that act on the polyketide chain after it is released from the PKS machinery rsc.orgresearchgate.netnih.gov. Such enzymes, potentially including cytochrome P450 oxidases or other oxygenases, could introduce or modify hydroxyl groups at specific positions, leading to the primary alcohol necessary for macrolactonization rsc.orgnih.gov. The presence of other post-PKS modifications in this compound, such as the epoxide and methyl ether, further supports the role of tailoring enzymes in shaping the final structure rsc.org.

Theoretical Intramolecular Transesterification Processes

One proposed mechanism for the formation of the 18-membered macrolactone involving a primary hydroxyl group is an intramolecular transesterification researchgate.netuni-hannover.deresearchgate.net. Transesterification is a process where an ester reacts with an alcohol to form a new ester and a new alcohol masterorganicchemistry.com. In the context of this compound biosynthesis, a theoretical intramolecular transesterification could occur where a hydroxyl group within the polyketide chain attacks an ester linkage, leading to the formation of the cyclic lactone researchgate.netmasterorganicchemistry.comyoutube.com. This process would effectively switch the alcohol component of the ester, resulting in the observed macrolactone structure with the primary alcohol incorporated into the ring researchgate.netresearchgate.net. Studies have explored the feasibility of such intramolecular transesterification reactions in synthetic efforts towards this compound and related compounds researchgate.netuni-hannover.deresearchgate.net.

Studies Towards Putative Biosynthetic Precursors

Research into the biosynthesis of this compound has involved the investigation of potential intermediate molecules that are transformed into the final product. Identifying and studying these putative precursors can provide crucial evidence for the proposed biosynthetic pathway.

Investigation of Isothis compound as a Precursor Molecule

Isothis compound has been investigated as a potential biosynthetic precursor to this compound researchgate.netrsc.orguni-hannover.deresearchgate.netnd.eduuni-hannover.deresearchgate.netd-nb.info. The structural similarity between isothis compound and this compound, with key differences potentially arising from a rearrangement or specific enzymatic transformation, supports this hypothesis rsc.org. It is proposed that isothis compound could be the direct product released from the PKS, and a subsequent rearrangement, possibly a 1,5-acyl migration, could convert it to the this compound structure rsc.org. Synthetic studies towards isothis compound and desepoxy-isothis compound have been undertaken to explore the feasibility of such a transformation and to potentially validate this proposed biosynthetic link researchgate.netuni-hannover.deresearchgate.netnd.eduuni-hannover.deresearchgate.net. While the complete in vivo conversion has yet to be fully elucidated, these studies contribute to understanding the potential late-stage steps in this compound biosynthesis.

Here is a summary of some research findings related to this compound biosynthesis:

| Research Area | Key Findings | Reference |

| Polyketide Nature of this compound | This compound is a polyketide derived from acetate (B1210297) and propionate (B1217596) units. rsc.org | rsc.org |

| Role of PKS in Backbone Assembly | Type I PKS likely assembles the carbon chain. nih.gov | nih.gov |

| Unusual Primary Lactone Linkage | Formation involves a primary hydroxyl, unlike typical PKS products. nih.govresearchgate.net | nih.govresearchgate.net |

| Proposed Post-PKS Modifications | Tailoring enzymes (e.g., P450 oxidases, methyltransferases) likely involved in functional group installation and modification. rsc.orgnih.gov | rsc.orgnih.gov |

| Hypothesis of Intramolecular Transesterification | Proposed mechanism for primary lactone formation. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Investigation of Isothis compound | Studied as a potential precursor molecule. researchgate.netrsc.orguni-hannover.deresearchgate.net | researchgate.netrsc.orguni-hannover.deresearchgate.net |

| Proposed Rearrangement from Isothis compound to this compound | Hypothesis suggests a 1,5-acyl migration could interconvert the two structures. rsc.org | rsc.org |

| Synthetic Efforts to Study Precursors | Synthesis of desepoxy-isothis compound undertaken to investigate the proposed transesterification. researchgate.netuni-hannover.de | researchgate.netuni-hannover.de |

Biogenetic Hypotheses for Skeletal Rearrangements

A unique structural feature of this compound is the incorporation of a primary hydroxyl group within the macrolactone ring, which is unusual for macrolactones typically formed by thioesterase-catalyzed cyclization involving a secondary alcohol. nih.gov This observation has led to biogenetic hypotheses suggesting alternative macrolactonization mechanisms or skeletal rearrangements during biosynthesis. One hypothesis proposes that the macrolactone might arise from an intramolecular transesterification event. researchgate.net

Furthermore, the presence of odd-to-even unsaturation (e.g., 3,4-olefins) in natural products like tedanolides, candidaspongiolides, and myriaporones, whose biosynthetic origins were initially unclear, has prompted investigations into the mechanisms of olefin rearrangement in PKS pathways. nih.govumich.edu While typical PKS dehydratase (DH) domains generate 2,3-enoyl intermediates, atypical DH domains or related enoyl isomerases (EIs) have been implicated in generating 3-enoyl intermediates from 2-enoyl substrates or catalyzing more complex rearrangements to yield odd-to-even double bonds. nih.gov Although the specific enzymatic basis for such rearrangements in this compound biosynthesis requires further elucidation, studies on other polyketide pathways, such as the gephyronic acid pathway, have characterized atypical DH domains capable of catalyzing both dehydration and isomerization. nih.govumich.edu

Enzymatic Approaches to this compound Biosynthesis

Investigating the enzymatic machinery involved in this compound biosynthesis, particularly the PKS modules, is crucial for understanding the assembly of its complex structure. Type I PKS systems, like the one proposed for this compound, consist of multiple modules, each containing a set of catalytic domains responsible for chain elongation and modification. nih.gov

Reconstitution and Characterization of PKS Modules

Reconstitution and characterization of individual PKS modules or domains in vitro can provide detailed insights into their substrate specificity, catalytic activity, and stereocontrol. Studies on other modular PKS systems, such as those involved in the biosynthesis of erythromycin (B1671065) or tylosin, have demonstrated the successful expression and purification of PKS modules and tailoring enzymes in heterologous hosts like Escherichia coli. nih.govnd.edu Characterization of domains like ketoreductases (KR), dehydratases (DH), and acyltransferases (AT) from various PKS pathways has revealed their roles in determining the reduction state, stereochemistry, and incorporation of specific extender units in the growing polyketide chain. nih.govumich.edu While specific details on the in vitro reconstitution and characterization of this compound PKS modules are limited in the provided search results, this approach is a standard method in polyketide biosynthesis research to dissect the enzymatic steps involved.

Precursor-Directed Biosynthesis of Analogues

Precursor-directed biosynthesis is a strategy that involves feeding synthetic analogues of natural biosynthetic intermediates to a producing organism or an engineered strain expressing the relevant biosynthetic machinery. nd.eduthieme-connect.com This approach can lead to the in vivo generation of novel natural product analogues with altered structures. thieme-connect.com For precursor-directed biosynthesis to be successful, the synthetic precursor analogue must be taken up by the cell and be accepted as a substrate by the biosynthetic enzymes. thieme-connect.com

Research has explored precursor-directed biosynthesis as a route towards myriaporone-tedanolide analogues, aiming to generate compounds with biased conformations to study their biological activity and the relationship between these two classes of natural products. nd.edu An efficient synthetic sequence towards a diketide biosynthesis precursor has been discussed in the context of exploring this alternative synthesis through modular polyketide synthase. nd.edu Enzymes like module 2 and module 3 plus thioesterase from 6-deoxyerythronolide B synthase have been successfully expressed and purified for such studies. nd.edu This indicates that while direct precursor-directed biosynthesis of this compound itself might be challenging due to its complexity and source organism (marine sponge, which can be difficult to culture thieme-connect.com), related studies using modular PKS from other systems are being pursued to generate analogues and understand the enzymatic capabilities relevant to this compound biosynthesis.

Biological Activities and Mechanisms of Action Preclinical Research

Cytotoxicity and Antiproliferative Activity in Preclinical Cell Models

Tedanolide and its derivatives demonstrate potent cytotoxicity and antiproliferative effects in a range of preclinical cancer cell models. These activities are often observed at nanomolar to picomolar concentrations, indicating high potency d-nb.inforesearchgate.netresearchgate.net.

Potency Against Various Mammalian Cancer Cell Lines (e.g., P338, HCT-116, Melanoma, Murine Leukemia)

Studies have reported the potent activity of this compound and its analogues against several mammalian cancer cell lines. For instance, 13-deoxythis compound (B1250190) has shown significant growth inhibition of P388 murine leukemia cells psu.eduresearchgate.net. This compound C exhibited potent cytotoxicity against HCT-116 colorectal cancer cells with an IC₅₀ value of 9.53 × 10⁻⁸ M (0.057 μg/mL) nih.gov. Candidaspongiolides, analogues of this compound, have shown potent cytotoxicity in the National Cancer Institute's 60-cell-line screen, with a mean panel 50% growth inhibition (GI₅₀) of 14 ng/mL acs.orgnih.gov. Candidaspongiolides A/B were particularly potent against several melanoma cell lines, showing low nanomolar activity researchgate.netacs.org. Extracts containing candidaspongiolides showed selective or differential activity toward melanoma and central nervous system tumor cell lines acs.org. Ircinamine, an alkaloid from an Ircinia species, also showed moderate activity against the murine leukemia cell line P388 nih.gov.

Here is a summary of reported cytotoxicities:

| Compound | Cell Line | IC₅₀ / GI₅₀ | Reference |

| 13-Deoxythis compound | P388 murine leukemia | 0.16 pM / 0.064 ng/mL | psu.edud-nb.info |

| This compound C | HCT-116 colorectal cancer | 9.53 × 10⁻⁸ M (0.057 μg/mL) | nih.govd-nb.info |

| Candidaspongiolides | NCI 60-cell-line panel | 14 ng/mL (GI₅₀) | acs.orgnih.gov |

| Candidaspongiolides A/B | Melanoma cell lines | Low nanomolar | researchgate.netacs.org |

| This compound | P338 tumor cells | Potent growth inhibition | researchgate.net |

| This compound | Lymphocytic leukemia | 26.2 pM (ED₅₀) | d-nb.info |

| This compound | KB, PS tumor cells | Significant cytotoxicity | figshare.com |

| Ircinamine | P388 murine leukemia | Moderate activity | nih.gov |

Note: Units and specific values vary across studies and compounds.

Cellular Effects and Cell Cycle Perturbations

Beyond general cytotoxicity, this compound and its analogues have been shown to induce specific cellular effects, notably impacting the cell cycle.

Induction of Cell Cycle Arrest (e.g., S-Phase Arrest)

Several studies have demonstrated that this compound and its derivatives can induce cell cycle arrest in cancer cells. This compound itself has been shown to arrest the growth of P338 tumor cell lines in the S-phase psu.eduresearchgate.net. Similarly, this compound C caused a strong accumulation of HCT-116 cells in the S-phase after 24-hour exposure, which was sustained through 48 hours nih.govnih.gov. Myriaporone 3/4, a structurally simpler analogue resembling the southern hemisphere of this compound, also displays a rapid and reversible S-phase blockade in mammalian cells researchgate.netnih.gov.

Molecular Mechanism of Action

The primary molecular mechanism identified for the cytotoxic and antiproliferative activities of this compound and its analogues is the inhibition of protein synthesis. d-nb.info

Inhibition of Eukaryotic Protein Synthesis

Research indicates that this compound and its derivatives are potent inhibitors of protein synthesis in eukaryotic cells d-nb.inforesearchgate.net. This mechanism distinguishes them from many other macrolide antibiotics, which typically target prokaryotic ribosomes psu.edunih.gov. 13-Deoxythis compound, for example, has been shown to inhibit in vivo protein synthesis at low nanomolar concentrations researchgate.net. Myriaporone 3/4 also inhibits protein synthesis in mammalian cells with low nanomolar potencies researchgate.netnih.gov. This inhibition of protein synthesis can lead to the activation of stress-activated protein kinases (SAPKs) such as p38 mitogen-activated protein kinase and Jun NH₂-terminal protein kinase (JNK), similar to the effects of anisomycin, a known inducer of ribotoxic stress researchgate.netresearchgate.net.

Specific Interaction with Ribosomal Subunits and Elongation Processes

Detailed studies have elucidated the specific interactions of this compound analogues with the eukaryotic ribosome. 13-Deoxythis compound has been shown to bind strongly to the 80S ribosome and the 60S large subunit, but not to the 40S small subunit, in yeast cell lysate researchgate.netresearchgate.netacs.org. This binding leads to the efficient inhibition of polypeptide elongation researchgate.netresearchgate.netacs.org. Competition studies suggest that 13-deoxythis compound shares a binding site on the 60S large subunit with pederin (B1238746) and its marine-derived analogues researchgate.netresearchgate.net. X-ray crystallographic analysis has provided a detailed picture of 13-deoxythis compound binding to the E site region of the 50S ribosomal subunit (corresponding to the 60S subunit in eukaryotes) of Haloarcula marismortui, an archaeon with a ribosome structure similar to eukaryotes psu.edunih.gov. 13-deoxythis compound binds to the E site at the same location as the CCA end of tRNA, suggesting it inhibits protein synthesis by competing with deacylated tRNAs for E site binding nih.gov. The specificity of 13-deoxythis compound for eukaryotic ribosomes is attributed to its extensive interactions with protein L44e, an E-site component present in archaeal and eukaryotic ribosomes but absent in eubacterial ribosomes. Conversely, protein L28, unique to the eubacterial E site, overlaps with the binding site of 13-deoxythis compound, preventing its binding to eubacterial ribosomes nih.gov. This compound and 13-deoxythis compound are described as blocking translocation by binding to the same location in the E-site as pederins nih.gov.

Preclinical in vivo Efficacy Studies

Effects on Tumor Growth in Murine Models

Preclinical studies utilizing murine models have demonstrated the significant antitumor activity of this compound and its related congeners. These in vivo investigations aim to evaluate the potential of this compound to inhibit tumor growth within a living system, providing crucial data for assessing its therapeutic promise.

Tedanolides have been shown to significantly slow tumor growth in murine in vivo tumor implantation studies nih.gov. Specifically, (+)-tedanolide has been reported to increase the lifespan of mice implanted with lymphocytic leukemia nih.gov. One study indicated a 23% increase in lifespan at a dose of 1.5 µg/kg of body weight nih.gov.

Another related compound, (+)-13-deoxythis compound, also demonstrated the ability to slow the growth rate of P388 tumors in mice nih.gov. The efficacy was quantified using a T/C value of 189% at a dose of 0.125 mg/kg, where T represents the median time for tumors in the treated group to reach a specific size (750 or 1,000 mg), and C represents the median time for tumors in the control group to reach the same size nih.gov.

Studies involving extracts from the marine sponge Tedania anhelans, which contains anticancer metabolites, have also shown in vivo antitumor activity against the Ehrlich ascites carcinoma (EAC) tumor model in mice ajprd.com. Administration of the extract not only increased the survival time of mice with ascites tumors but also reduced the tumor burden, as indicated by decreased body weight gain induced by the tumor, a lower viable tumor cell count, and reduced packed cell volume ajprd.com. Doses of 250 mg/kg and 500 mg/kg body weight of the extract were found to significantly increase the average life span of the animals, by 34.28% and 68.57%, respectively, compared to the tumor control group ajprd.com. The 500 mg/kg dose was observed to be more potent in inhibiting EAC proliferation ajprd.com.

While the precise mechanisms underlying this compound's in vivo antitumor effects are still being elucidated, in vitro studies with related compounds like 13-deoxythis compound suggest that they bind to the 60S ribosomal subunit, inhibiting mRNA translation and leading to ribotoxic stress nih.gov. This stress response can activate signaling pathways such as SAPK/JNK and p38 MAP kinase nih.gov.

Interactive Data Table: Effects of Tedania anhelans Extract on EAC Tumor in Mice

| Parameter | Tumor Control Group | 250 mg/kg Extract Group | 500 mg/kg Extract Group |

| Mean Survival Time (days) | 17.5 | 34.28 | 68.57 |

| % Increase in Life Span | - | 95.9% | 291.8% |

Note: Percentage increase in life span calculated based on the provided mean survival times.

Interactive Data Table: Effects of Tedanolides on Murine Tumors

| Compound | Tumor Model | Effect on Tumor Growth | Metric | Value |

| (+)-Tedanolide | Lymphocytic leukemia | Increased lifespan | % Increase in Life | 23% nih.gov |

| (+)-13-Deoxythis compound | P388 murine leukemia | Slowed growth rate | T/C Value | 189% nih.gov |

| Tedanolides (general) | Murine tumor implantation | Significantly slowed | - | - nih.gov |

These preclinical in vivo studies highlight the potential of this compound and its analogs as potent antitumor agents, demonstrating their ability to inhibit tumor growth and improve survival in various murine cancer models.

Structure Activity Relationship Sar Studies

Identification of Essential Pharmacophore Elements

Through chemical degradation, total synthesis, and the study of naturally occurring analogs, researchers have pinpointed the core pharmacophore of the tedanolide molecule.

Furthermore, chemical transformation studies on 13-deoxythis compound (B1250190) have underscored that the epoxide-bearing side chain is essential for maintaining the compound's potent cytotoxicity. vulcanchem.comresearchgate.netnih.gov This side chain is believed to be directly involved in the interaction with this compound's biological target. nih.gov The combination of the southern hemisphere and the attached side chain constitutes the essential framework for biological activity.

Within the essential pharmacophore, specific functional groups play critical roles. SAR studies focusing on myriaporone 3/4, using this compound numbering, have highlighted the C18–C19 epoxide as a crucial determinant of activity. researchgate.netnih.govrsc.org The removal of this epoxide group in a myriaporone analog resulted in a profound 500- to 1000-fold decrease in biological activity. nih.gov This finding was unexpected given the reversible nature of the drug's interaction with its target, but it firmly establishes the epoxide's importance. nih.gov

These same studies also identified the C14 hydroxymethyl group as a novel and vital pharmacophore element. researchgate.netnih.govrsc.orgebi.ac.uk Replacing this group with a methyl group led to a similarly dramatic loss of potency. nih.gov The discovery of the C14 hydroxymethyl group's importance was particularly noteworthy as this group is absent in the parent this compound macrolides, suggesting that its inclusion in simpler analogs could be a key strategy for developing potent agents. nih.gov

Significance of the Southern Hemisphere and Epoxide-Bearing Side Chain

Impact of Structural Modifications on Biological Potency

Modifications to other regions of the this compound structure have provided further insights into the features that modulate its powerful biological effects.

Degradation studies performed on 13-deoxythis compound have revealed that the C11 carbonyl group is not strictly essential for its cytotoxic activity. psu.edu Reduction of this ketone to its corresponding alcohol derivatives did not abolish cytotoxicity. psu.edu

While the C11 carbonyl itself is not essential, the stereochemistry of the resulting C11 hydroxyl group upon its reduction is crucial for biological activity. psu.edu Degradation studies showed a significant difference in potency between the two C11 epimers (11R and 11S), indicating that a specific spatial arrangement in this region is required to maintain the molecule's active conformation or its interaction with the target. psu.edu Likewise, altering the stereochemistry of the C13 hydroxyl group in a myriaporone analog was found to profoundly reduce biological activity. nih.gov

Data Tables

Table 1: SAR of Myriaporone Analogs (this compound Southern Hemisphere)

| Compound/Analog | Modification (relative to Myriaporone 3/4) | Effect on Biological Activity | Reference |

| MR-1-94 | Removal of C18–C19 epoxide | 500- to 1000-fold decrease in activity | nih.gov |

| HC-1-195 | Replacement of C14 hydroxymethyl with methyl | Large detrimental effect on activity | nih.gov |

| HC-1-203 | C13 hydroxyl shifted to opposite epimer | Near abolishment of remaining activity | nih.gov |

Table 2: SAR of 13-Deoxythis compound Modifications

| Modification | Effect on Biological Activity | Implication | Reference |

| Reduction of C11 ketone | Activity maintained | C11 carbonyl group is not essential | psu.edu |

| Alteration of C11 alcohol stereochemistry | Activity profoundly reduced | Specific stereochemistry at C11 is crucial | psu.edu |

| Hydrogenation of Δ21-olefin | Activity reduced | Olefin is important for optimal conformation | psu.edu |

Influence of Stereochemistry at Key Positions (e.g., C11 Hydroxyl)

Comparative SAR between Tedanolides and Related Macrolides (e.g., Myriaporones)

The structure-activity relationships (SAR) of tedanolides become clearer when compared with structurally related macrolides, most notably the myriaporones. Myriaporones are naturally occurring compounds that bear a striking structural resemblance to the C10–C23 "southern hemisphere" of this compound. researchgate.netacademie-sciences.fr Despite being essentially a fragment of the more complex this compound architecture, myriaporones exhibit significant and potent biological activity, making them valuable tools for dissecting the pharmacophore of this class of compounds. researchgate.netacademie-sciences.fr

Myriaporone 3/4, for instance, is a potent inhibitor of protein synthesis and cell proliferation in mammalian cells, with IC50 values in the low nanomolar range, while showing no inhibitory effects on prokaryotic growth. researchgate.netnih.gov This eukaryotic-specific action mirrors that of the tedanolides and suggests that the key structural motifs responsible for this selectivity reside within the shared structural framework. nih.gov

SAR studies on myriaporone 3/4 and its synthetic analogs have pinpointed several key functional groups crucial for its biological activity. These findings offer significant insights into the pharmacophore of this natural product class. The C18–C19 epoxide and the C14 hydroxymethyl group (using this compound numbering) have been identified as critical for the inhibition of the cell cycle. researchgate.netnih.gov The importance of these functionalities is demonstrated by the dramatic loss of activity upon their removal or modification.

The following data tables summarize the comparative cytotoxicity of this compound, 13-deoxythis compound, and various myriaporone analogs, illustrating the key structure-activity relationships.

Table 1: Comparative Cytotoxicity of Tedanolides and Myriaporone 3/4

| Compound | Cell Line | IC50 |

| This compound | Lymphocytic leukemia | 16 pg/mL |

| 13-Deoxythis compound | P388 murine leukemia | 0.16 nM |

| This compound C | HCT-116 | 95.3 nM |

| Myriaporone 3/4 | P388 murine leukemia | 14.9 ± 3.6 nM |

| Myriaporone 3/4 | Endothelial cells | 17.2 ± 1.1 nM |

| Myriaporone 3/4 | L-1210 murine leukemia | 100 ng/mL |

Data compiled from multiple sources. researchgate.netacademie-sciences.frnih.govd-nb.infonih.gov

Table 2: Structure-Activity Relationship of Myriaporone 3/4 Analogs

| Compound | Modification | IC50 (Endothelial cells) | IC50 (P388 cells) | Fold Decrease in Activity (approx.) |

| Myriaporone 3/4 | None (Parent Compound) | 17.2 ± 1.1 nM | 14.9 ± 3.6 nM | - |

| MR-1-94 | Lacks C18–C19 epoxide | 8.4 ± 1.2 µM | 14.4 ± 1.1 µM | 500-1000x |

| HC-1-195 | C14 hydroxymethyl replaced with methyl | 6.2 ± 2.3 µM | 3.8 ± 1.3 µM | ~360x |

| HC-1-203 | Epimeric at C13 hydroxyl and C14 methyl | >100 µM | >100 µM | >5800x |

This table illustrates the profound impact of the C18-C19 epoxide and the C14 hydroxymethyl group on the cytotoxic activity of myriaporone 3/4. researchgate.netnih.gov

The dramatic 500- to 1000-fold decrease in activity upon removal of the C18–C19 epoxide in analog MR-1-94 underscores its critical role in the compound's mechanism of action. researchgate.netnih.gov Similarly, the replacement of the C14 hydroxymethyl group with a methyl group in HC-1-195 , which mimics the substitution pattern found in this compound itself, results in a significant loss of potency. nih.gov Further modification to the stereochemistry at the C13 hydroxyl group in conjunction with the C14 methyl substitution, as seen in HC-1-203 , nearly abolishes all biological activity. researchgate.netnih.gov

Future Directions and Research Perspectives

Continued Development of Synthetic Methodologies

The total synthesis of tedanolide and its congeners represents a significant achievement in organic chemistry. However, current routes are often lengthy and complex, limiting the practical production of these molecules. Future work will focus on creating more efficient, scalable, and flexible synthetic pathways.

The construction of the this compound macrocycle, with its thirteen stereocenters and sensitive functional groups, demands exceptional control over stereochemistry. ucla.edu A primary goal is the development of synthetic routes that are both highly efficient and stereoselective. Research in this area is exploring novel strategies for fragment coupling and macrocyclization. researchgate.netnih.gov Key areas of focus include:

Advanced Aldol (B89426) Reactions: The this compound framework is rich in β-hydroxy ketone motifs, making the aldol reaction a critical tool. Future methodologies will likely leverage substrate-controlled and catalyst-mediated aldol reactions, such as the Kiyooka, Evans, and Mukaiyama aldol reactions, to install the numerous stereocenters with high fidelity and predictability. acs.orgresearchgate.netnih.govuni-hannover.desemanticscholar.org For instance, the development of syntheses for fragments like desepoxy-tedanolide C has relied on multiple key aldol reactions for fragment coupling and establishing complex stereochemical arrays. acs.orgnih.gov

Novel Macrolactonization Strategies: Forming the 18-membered macrocyclic lactone is a significant hurdle in this compound synthesis. ucla.eduacademie-sciences.fr While methods like Mitsunobu macrolactonization have been used successfully, researchers continue to seek milder and more efficient cyclization conditions to overcome challenges like retro-aldol degradation and competing side reactions. nih.govacademie-sciences.fr

The ability to rapidly generate a diverse range of this compound analogues is essential for conducting detailed structure-activity relationship (SAR) studies and for developing compounds with improved therapeutic properties. researchgate.net This requires synthetic routes that are not only efficient but also flexible enough to allow for systematic structural modifications.

Future research will focus on:

Late-Stage Functionalization: Developing methods to modify the this compound scaffold in the final steps of a synthesis is a highly efficient way to produce analogues. This could involve selective oxidation, reduction, or C-H functionalization to introduce new functional groups.

Simplified Analogues: The synthesis and biological evaluation of simplified analogues, which retain key structural features of this compound but are easier to produce, represent a promising avenue. researchgate.netnih.gov Studies have already connected this compound to the structurally simpler myriaporones, finding that truncated analogues can retain significant biological activity. researchgate.netnih.gov This suggests that the complex this compound structure can be streamlined to create viable lead compounds for drug development. researchgate.net

Solid-Phase Synthesis: The development of solid-phase synthesis methods could enable the rapid and automated construction of a library of polyketide analogues, facilitating the discovery of novel bioactive compounds. chemrxiv.org

Efficient and Stereoselective Synthesis of Complex Polyketide Scaffolds

Elucidation of Remaining Biosynthetic Pathways

While significant progress has been made in the chemical synthesis of this compound, its natural biosynthesis remains largely enigmatic. A complete understanding of the biosynthetic pathway would offer an alternative, potentially more sustainable route to production and provide a blueprint for generating novel analogues through genetic engineering. academie-sciences.frpnas.org A key hypothesis is that the final structure isolated from the sponge is the result of significant enzymatic modifications after the initial polyketide chain is assembled. academie-sciences.fruni-hannover.de

The core of this compound is a polyketide, assembled by a large multienzyme complex known as a polyketide synthase (PKS). researchgate.netnih.gov However, the final structure is shaped by a series of "tailoring" enzymes that act after the PKS has completed its work. The characterization of these post-PKS enzymes is a critical research frontier. nih.govbeilstein-journals.org Future work will involve:

Genome Mining: Identifying the gene cluster responsible for this compound production in its native producer, the marine sponge Tedania ignis or its symbionts. ucla.edu

Heterologous Expression: Expressing the identified genes in a more tractable host organism, like E. coli or Streptomyces, to study the function of individual enzymes. frontiersin.orgfrontiersin.org

Biochemical Assays: Characterizing the specific chemical transformations catalyzed by each post-PKS enzyme, which are likely to include hydroxylases, oxidases, and cyclases that install features like the epoxide and furan (B31954) moieties. beilstein-journals.orgmdpi.com

Once the biosynthetic machinery is understood, it can be manipulated to produce a variety of this compound derivatives. This field, known as combinatorial biosynthesis or biosynthetic engineering, holds immense promise for creating libraries of novel compounds that would be difficult to access through chemical synthesis alone. researchgate.netfudan.edu.cn Potential strategies include:

Module Swapping: Altering the PKS assembly line by adding, deleting, or swapping modules to change the length and pattern of the polyketide backbone.

Altering Tailoring Enzymes: Modifying or introducing different post-PKS tailoring enzymes to generate new functional group patterns on the this compound scaffold. biorxiv.org

Precursor-Directed Biosynthesis: Supplying the producing organism with synthetic precursors that can be incorporated by the biosynthetic enzymes to create unnatural natural products.

Enzymatic Characterization of Post-PKS Modifications

Advanced Mechanistic Studies

While this compound is known for its exceptionally potent cytotoxicity against various cancer cell lines, with activity reported at picomolar concentrations, its precise molecular mechanism of action has not been fully elucidated. pnas.orgnih.gov Early studies indicated that it causes cells to accumulate in the S phase of the cell cycle, but the direct molecular target remains unknown. pnas.org

Future research will employ advanced techniques to pinpoint how this compound exerts its effects. This includes:

Target Identification: Using chemical proteomics and affinity-based probes to identify the specific protein(s) that this compound binds to within the cell.

Structural Biology: Determining the three-dimensional structure of this compound bound to its target to understand the molecular basis of its activity.

Systems Biology Approaches: Using transcriptomics and proteomics to analyze the global changes in gene and protein expression in cells treated with this compound, providing a broader view of the pathways it perturbs.

Analog-Based Probes: The synthesis of novel analogues, as described in section 6.1.2, will be crucial. For example, the biological characterization of des-epoxy-tedanolide revealed a mode of action more similar to candidaspongiolide than to deoxythis compound, highlighting how subtle structural changes can significantly impact biological function and provide clues to the mechanism. researchgate.net These studies are essential for translating the potent cytotoxicity of this compound into a viable therapeutic strategy.

High-Resolution Structural Biology of this compound-Target Interactions

The primary biological target of this compound and its analogue, 13-deoxythis compound (B1250190), has been identified as the eukaryotic ribosome. researchgate.netresearchgate.net Specifically, they bind to the 60S large ribosomal subunit, inhibiting protein synthesis. researchgate.netresearchgate.net Future research will benefit immensely from obtaining high-resolution structural data of this compound and its analogues in complex with the ribosome.

Techniques such as cryo-electron microscopy (cryo-EM) are pivotal for this endeavor. researchcorridor.orgdiamond.ac.uk Cryo-EM allows for the structural determination of large, complex macromolecules like the ribosome in a near-native state, without the need for crystallization which can be a significant bottleneck. diamond.ac.uknih.gov Achieving near-atomic resolution structures, similar to what has been accomplished for other ribosome-targeting antibiotics, would provide unprecedented insight into the precise binding pocket of this compound. elifesciences.orgnih.govbiorxiv.org

High-resolution structures would elucidate the specific molecular interactions—hydrogen bonds, hydrophobic interactions, and van der Waals forces—between this compound and the ribosomal RNA (rRNA) and ribosomal proteins. researchcorridor.org For instance, early structure-activity relationship (SAR) studies suggested that the epoxide and the C17-hydroxyl group are involved in a hydrogen bonding network with a cytosine residue. psu.edu A high-resolution structure could confirm this and reveal other critical contact points, explaining the compound's high affinity and specificity for the eukaryotic ribosome. psu.edu This detailed structural information is foundational for understanding its mechanism of action and for the rational design of new, more potent, or selective analogues. researchcorridor.orgbordeaux-neurocampus.fr

Identification and Validation of Additional Biological Targets

While the ribosome is the primary known target, the vast structural complexity and potent activity of tedanolides suggest the possibility of other cellular interaction partners. Identifying and validating these potential off-targets is a crucial future direction. This is important for understanding the full biological profile of this compound and for anticipating potential secondary effects.

Methodologies for novel target identification include affinity chromatography, where a this compound-derived probe is used to capture binding proteins from cell lysates. ufl.edu These captured proteins can then be identified using mass spectrometry. Furthermore, global approaches like chemoproteomics and phenotypic screening of genetically diverse cell lines or model organisms can uncover pathways and proteins that are unexpectedly modulated by this compound treatment. ufl.edu

Once potential new targets are identified, validation is essential. wuxibiology.com This can be achieved through a variety of biochemical and cell-based assays, including direct binding assays with the purified protein, enzymatic assays if the target is an enzyme, and cellular thermal shift assays (CETSA) to confirm engagement in a cellular context. wuxibiology.com Genetic methods, such as target knockdown (e.g., using shRNA or siRNA) or knockout (e.g., using CRISPR/Cas9), can be used to mimic the effect of the inhibitor and confirm that engagement with the new target is responsible for a specific cellular phenotype. wuxibiology.com Uncovering additional targets could open new therapeutic avenues for this compound-based compounds.

Development of this compound-Derived Chemical Probes

Tools for Investigating Cellular Processes and Molecular Interactions

The development of this compound-derived chemical probes is a key area for advancing research. These tools are essential for dissecting the compound's biological activity with high precision. mskcc.org Chemical probes are "mutated" versions of the parent molecule, modified to include specific functionalities without significantly altering their biological activity. mskcc.org

Examples of such probes include:

Biotinylated Probes: Attaching a biotin (B1667282) tag to a non-essential position on the this compound scaffold allows for the pulldown and identification of binding partners from complex cellular mixtures, a technique central to target validation and discovery. mskcc.org

Fluorescent Probes: Incorporating a fluorescent dye (e.g., FITC or a TAMRA-azide) enables the visualization of this compound's subcellular localization using techniques like confocal microscopy. mskcc.orgmdpi.com This can provide visual confirmation of its accumulation in ribosome-rich areas like the cytoplasm and endoplasmic reticulum.

Photo-affinity Probes: These probes carry a photoreactive group (e.g., a diazirine) that, upon UV irradiation, forms a covalent bond with the target protein. mdpi.com This allows for the permanent labeling of the biological target, facilitating its isolation and the precise mapping of the binding site. mdpi.com

These chemical tools are invaluable for studying cellular processes in the native environment, allowing researchers to probe and manipulate protein function in a controlled manner and gain deeper insights into the molecular interactions of this compound. mskcc.org

Computational Approaches in this compound Research

Molecular Modeling for Conformational Analysis and SAR Predictions

Computational chemistry is a powerful tool for understanding the complex three-dimensional structure of macrolides like this compound and predicting how structural changes will affect activity. oncodesign-services.comnumberanalytics.com Molecular modeling techniques, such as conformational analysis, were used in the initial structural elucidation of this compound C to understand the relationship between NMR coupling constants and the molecule's 3D shape. researchgate.netnih.govd-nb.infoacs.org

Future research can leverage more advanced molecular dynamics (MD) simulations to explore the conformational landscape of this compound and its analogues in solution and when bound to the ribosome. researchcorridor.org This can help explain why certain structural modifications are tolerated while others are not, providing a dynamic view that complements static structural data. psu.edu

Quantitative Structure-Activity Relationship (QSAR) modeling is another key computational approach. oncodesign-services.comcreative-proteomics.com By building mathematical models that correlate the chemical structures of a series of this compound analogues with their measured biological activity, QSAR can predict the potency of new, unsynthesized compounds. oncodesign-services.comcreative-proteomics.com These predictive models, when integrated with artificial intelligence and machine learning, can significantly enhance the accuracy of SAR predictions, guiding synthetic efforts toward more promising candidates. fortunejournals.com

| SAR Finding | Implication for Modeling | Reference |

| C11 carbonyl and Δ21-olefin are not essential for activity. | These positions can be modified for probes or to improve properties without loss of core function. | psu.edu |

| The epoxide-bearing side chain is essential for activity. | The model must accurately represent the geometry and electronic properties of this region. | researchgate.net |

| The northern hemisphere (C1-C9) appears critical for optimal conformation. | Conformational analysis should focus on how this region dictates the overall molecular shape. | psu.edu |

| The southern portion is likely involved in target binding. | Docking simulations should prioritize interactions involving this part of the molecule. | researchgate.netpsu.edu |

Computational Drug Design for Analogue Prioritization

Computer-Aided Drug Design (CADD) offers a rational framework for prioritizing which this compound analogues to synthesize, saving considerable time and resources. nih.govsysrevpharm.orgresearchgate.net CADD can be broadly categorized into structure-based and ligand-based design. mdpi.com

Structure-Based Drug Design (SBDD): Once a high-resolution structure of the this compound-ribosome complex is available, SBDD techniques like molecular docking can be employed. mdpi.com Virtual libraries of novel this compound analogues can be docked into the ribosomal binding site to predict their binding affinity and orientation. selvita.com This allows researchers to prioritize compounds that are predicted to form the most stable interactions before committing to their complex chemical synthesis. sysrevpharm.orgselvita.com

Ligand-Based Drug Design (LBDD): In the absence of a high-resolution target structure, LBDD methods can be used. mdpi.com These approaches rely on the knowledge of known active molecules like this compound and its analogues. Pharmacophore modeling, for instance, can identify the essential 3D arrangement of chemical features required for activity, which can then be used as a template to design new molecules. nih.gov

By integrating these computational approaches, researchers can move from a trial-and-error process to a more hypothesis-driven cycle of design, synthesis, and testing. creative-proteomics.com This iterative process, where computational predictions are continually refined with experimental data, will accelerate the development of this compound analogues with improved therapeutic potential. nih.gov

Contribution of Academic Research to Natural Product-Based Discovery

Academic institutions serve as the primary engines of fundamental scientific inquiry and are foundational to the field of natural product-based discovery. hilarispublisher.com These institutions are uniquely positioned to conduct high-risk, long-term research that may not have immediate commercial applications but is essential for advancing scientific knowledge. acs.org Unlike industrial settings, which are often driven by commercial viability, academia can explore the vast chemical diversity of nature, driven by curiosity and the pursuit of knowledge. hilarispublisher.comacs.org This environment fosters the elucidation of complex chemical structures, the discovery of novel biological mechanisms, and the development of cutting-edge technologies that propel the entire field forward. hilarispublisher.comnih.gov The story of this compound itself is deeply rooted in academic research, from its initial discovery to the complex synthetic achievements that followed.

The initial discovery and structural elucidation of this compound were landmark achievements of academic research. In 1984, the natural product was first isolated from the Caribbean fire sponge, Tedania ignis, by the research group of F. J. Schmitz. uni-hannover.denih.gov This foundational work, conducted within an academic setting, unveiled a molecule with a highly complex architecture and potent cytotoxic properties, sparking decades of further investigation. uni-hannover.denih.gov Academic research continues this tradition of discovery, with researchers isolating new, structurally related compounds such as this compound C from the marine sponge Ircinia sp. and the candidaspongiolides from Candidaspongia sp. d-nb.infonih.gov

Perhaps the most significant contribution of academia to the this compound story lies in the area of total synthesis. The molecule's intricate structure, featuring an 18-membered macrolactone ring and multiple stereocenters, presented a formidable challenge that attracted several world-class academic research groups. nih.govnih.gov These ambitious projects are hallmarks of academic chemistry, pushing the boundaries of synthetic methodology and strategic planning. Key academic achievements in this area include:

The Smith Group (University of Pennsylvania): This group achieved a convergent, stereocontrolled total synthesis of (+)-tedanolide. nih.govacs.org Their strategy was highlighted by a dithiane union, an Evans-Tishchenko reaction, and a highly selective late-stage epoxidation. nih.gov They also completed a unified total synthesis of (+)-13-deoxythis compound. nih.gov

The Kalesse Group (Leibniz Universität Hannover): This team also reported a total synthesis of (+)-tedanolide, featuring pivotal steps such as a Felkin-selective aldol coupling and an efficient Mitsunobu macrolactonization. uni-hannover.defigshare.com Their work provided experimental data supporting hypotheses about the biosynthesis of the unusual macrolactone structure. uni-hannover.de

The Roush Group: This academic lab reported the convergent total syntheses of both (+)-tedanolide and (+)-13-deoxythis compound. nih.govacs.org Their work overcame significant obstacles, including the formation of a remarkably stable and unreactive hemiketal intermediate, which required a strategic revision of the protecting group and stereochemical approach. nih.govacs.org

These synthetic campaigns, undertaken in university laboratories, are not merely academic exercises. They provide access to quantities of the natural product that are unavailable from the natural source, enabling further biological and medicinal chemistry studies. nih.gov Furthermore, these efforts often lead to the development of novel synthetic reactions and strategies that become part of the broader toolkit for organic chemists. researchgate.net

Academic research also plays a crucial role in training the next generation of scientists. hilarispublisher.com Graduate and even undergraduate students are integral members of the research teams that undertake these complex projects, contributing directly to major scientific breakthroughs while developing critical skills. hilarispublisher.comnd.edu This educational component ensures a continuous flow of talent into both academia and industry, sustaining the field of natural product discovery for the future. hilarispublisher.com The collaborative and interdisciplinary nature of modern academic science, which brings together experts in chemistry, biology, and pharmacology, is essential for translating the discovery of a molecule like this compound into a comprehensive understanding of its biological function. hilarispublisher.comacs.org

Table 1: Summary of Key Academic Contributions to this compound Research

| Contribution | Principal Investigator(s) / Group | Affiliated Institution (at time of research) | Key Findings / Achievements | Reference(s) |

| Initial Isolation and Structure Elucidation | F. J. Schmitz | University of Oklahoma | Isolated this compound from the marine sponge Tedania ignis and determined its novel macrolide structure and potent cytotoxicity. | uni-hannover.denih.gov |

| Total Synthesis of (+)-Tedanolide | Amos B. Smith, III | University of Pennsylvania | Achieved a convergent total synthesis in 31 steps (longest linear sequence), utilizing a dithiane union and Evans-Tishchenko reaction. | nih.govacs.org |

| Total Synthesis of (+)-Tedanolide | Markus Kalesse | Leibniz Universität Hannover | Completed a total synthesis highlighting a pivotal aldol coupling and Mitsunobu macrolactonization. | uni-hannover.defigshare.com |

| Total Syntheses of (+)-Tedanolide and (+)-13-Deoxythis compound | William R. Roush | The Scripps Research Institute | Developed convergent syntheses for both compounds, overcoming a challenging hemiketal intermediate. | nih.govacs.org |

| Isolation of this compound C | Chris M. Ireland | University of Utah | Isolated a new analogue, this compound C, from the marine sponge Ircinia sp.. | d-nb.info |

| Isolation of Candidaspongiolides | National Cancer Institute (NCI) supported research | N/A | Isolated novel this compound analogues from the sponge genus Candidaspongia that showed selective cytotoxicity against melanoma cells. | nih.govresearchgate.net |

Q & A

Q. Tables for Quick Reference

| Parameter | This compound C | 13-Deoxythis compound |

|---|---|---|

| IC50 (HCT-116) | 0.057 µg/mL | 0.12 µg/mL |

| Synthetic Yield (C1-C11) | 22% (15 steps) | 18% (14 steps) |

| Stability (t1/2, pH 7.4) | 48 hrs | 36 hrs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.